(5-Chlorothiophen-3-yl)methanamine hydrochloride

Descripción

Systematic IUPAC Nomenclature and Structural Representation

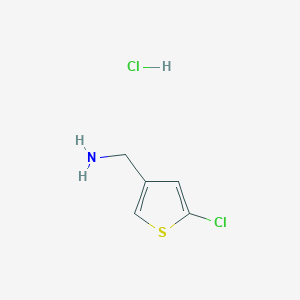

The compound (5-chlorothiophen-3-yl)methanamine hydrochloride follows systematic IUPAC naming conventions. Its structure comprises a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted with:

- A chlorine atom at position 5 .

- An aminomethyl group (-CH2NH2) at position 3 .

The hydrochloride salt forms via protonation of the amine group by hydrochloric acid.

Structural Representation

Cl

│

S────C(3)─CH<sub>2</sub>NH<sub>2</sub>·HCl

╲ ╱

C─C

╱ ╲

C C

Table 1: IUPAC Nomenclature and Structural Data

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C5H7Cl2NS |

| SMILES Notation | NCC1=CSC(Cl)=C1.Cl |

| InChI Key | SBYZUYHIUFMANA-UHFFFAOYSA-N |

Sources for nomenclature and structural data include PubChem and vendor catalogs .

Synonyms and Historical Terminology Evolution

The compound is recognized by multiple synonyms across databases and vendors, reflecting regional naming practices and historical revisions:

Table 3: Common Synonyms

Historical Context

Early literature occasionally used non-systematic terms such as 5-chloro-3-aminomethylthiophene hydrochloride , but these have largely been phased out in favor of IUPAC-compliant names . Vendor-specific designations (e.g., PB03304-01 from Pharmablock ) remain prevalent in commercial contexts.

The evolution of terminology aligns with global harmonization efforts, such as the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) , which standardizes identifiers for hazardous substances .

Propiedades

IUPAC Name |

(5-chlorothiophen-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS.ClH/c6-5-1-4(2-7)3-8-5;/h1,3H,2,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYZUYHIUFMANA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60725545 | |

| Record name | 1-(5-Chlorothiophen-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108712-55-5 | |

| Record name | 3-Thiophenemethanamine, 5-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1108712-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chlorothiophen-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-chlorothiophen-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthesis via 5-Chlorothiophene-2-carbonyl Chloride Intermediate

One well-documented method involves the preparation of 5-chlorothiophene-2-carbonyl chloride, which is then reacted with amine-containing intermediates to form the target compound or its precursors.

Step 1: Preparation of 5-Chlorothiophene-2-carbonyl chloride (IV)

- Typically synthesized by chlorination of 5-chlorothiophene-2-carboxylic acid using reagents such as thionyl chloride or oxalyl chloride under controlled temperature.

Step 2: Reaction with Amino Alcohols

- 5-Chlorothiophene-2-carbonyl chloride is reacted with (2S)-3-aminopropane-1,2-diol hydrochloride (VIII) in acetone-water mixtures at temperatures around 8–12 °C.

- This forms the corresponding amide intermediate ((S)-2,3-dihydroxypropyl amide of 5-chlorothiophene-2-carboxylic acid) (IX).

Step 3: Conversion to Bromo-Hydroxy Intermediate

- The dihydroxy intermediate (IX) is converted into a bromo-hydroxy derivative (X) by bromination, facilitating subsequent nucleophilic substitution.

Step 4: Coupling with Aminophenyl Morpholinone

- The bromo-hydroxy intermediate (X) reacts with 4-(4-aminophenyl)-3-morpholinone (III) in toluene with auxiliary bases such as collidine at 90–110 °C for 4–8 hours.

- This yields the amide (XI) containing the morpholinyl phenyl substituent.

Step 5: Cyclization and Final Product Formation

- The amide (XI) is treated with phosgene or phosgene equivalents to form the oxazolidinone ring, resulting in 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene-carboxamide (I).

Step 6: Recrystallization and Purification

- The crude product is purified by recrystallization from suitable solvents (e.g., acetone-water mixtures) to yield the hydrochloride salt with high purity and yield (around 98.7% theoretical yield reported).

| Step | Reaction | Conditions | Solvent | Temperature | Yield / Notes |

|---|---|---|---|---|---|

| 1 | Chlorination of 5-chlorothiophene-2-carboxylic acid | Use of SOCl2 or oxalyl chloride | - | Controlled, typically RT to reflux | Intermediate acid chloride (IV) |

| 2 | Acylation with (2S)-3-aminopropane-1,2-diol hydrochloride | 8–12 °C, acetone-water | Acetone, water | 8–12 °C | Intermediate amide (IX) |

| 3 | Bromination of (IX) to (X) | Controlled bromination | - | - | Bromo-hydroxy amide (X) |

| 4 | Coupling with 4-(4-aminophenyl)-3-morpholinone | 90–110 °C, 4–8 h, base (collidine) | Toluene | 90–110 °C | Amide (XI) |

| 5 | Cyclization with phosgene | RT to mild heating | - | RT | Final product (I) |

| 6 | Recrystallization | - | Acetone-water | RT | Purified hydrochloride salt |

Alternative Preparation Routes and Notes

- The reaction of 5-chlorothiophene-2-carboxylic acid derivatives with amino alcohols and subsequent amidation steps are sensitive to solvent choice, temperature, and stoichiometry.

- Use of auxiliary bases such as triethylamine or collidine improves reaction efficiency and selectivity.

- Solvent removal is typically performed under reduced pressure (vacuum distillation) to avoid decomposition.

- Final product purity is assessed by techniques such as HPLC, with reported purities exceeding 99%.

Purification and Quality Control

- After synthesis, the product is often isolated by filtration and washed with water and acetone or other organic solvents to remove impurities.

- Drying under vacuum at moderate temperatures (50–60 °C) ensures removal of residual solvents and moisture.

- Analytical data such as HPLC purity, chiral purity, and particle size distribution are critical for confirming quality.

Research Findings and Optimization Insights

- Reaction monitoring by HPLC shows that the formation of the target compound proceeds efficiently with minimal side products.

- Reaction times of 4–8 hours at 90–110 °C provide optimal conversion.

- The use of phosgene or phosgene equivalents for cyclization is a key step for ring closure and formation of the oxazolidinone moiety.

- Adjusting solvent ratios and reaction stoichiometry can improve yields and reduce by-products.

- The recrystallization process significantly enhances purity, yielding a stable hydrochloride salt suitable for further pharmaceutical applications.

Summary Table of Key Parameters

| Parameter | Range / Value | Remarks |

|---|---|---|

| Reaction Temperature | 8–12 °C (initial), 90–110 °C (amidation), RT (cyclization) | Step-dependent |

| Solvents | Acetone, water, toluene, 1-methyl-2-pyrrolidone | Solvent choice affects yield |

| Bases | Collidine, triethylamine | Enhance amidation step |

| Reaction Time | 4–8 hours (amidation) | Monitored by HPLC |

| Purification | Recrystallization from acetone-water | Ensures >98% purity |

| Yield | Up to 98.7% theoretical | High efficiency reported |

Análisis De Reacciones Químicas

Types of Reactions

(5-Chlorothiophen-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce primary amines .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound has diverse applications in scientific research, particularly due to its interaction with serotonin receptors:

Pharmacological Research

- Serotonin Receptor Studies: (5-Chlorothiophen-3-yl)methanamine hydrochloride is extensively studied for its binding affinity to serotonin receptors, which are crucial in mood regulation and cognition. This interaction is vital for understanding potential therapeutic applications in treating disorders related to serotonin dysfunction .

Organic Synthesis

- Building Block for Complex Molecules: This compound serves as a valuable building block in organic synthesis, enabling the creation of more complex chemical entities used in pharmaceuticals and agrochemicals .

Biochemical Assays

- It is used as a probe in various biochemical assays to study enzyme inhibition and other biological activities, contributing to advancements in drug discovery .

The biological activity of this compound primarily revolves around its interaction with serotonin receptors:

- Mechanism of Action: The amine group can form hydrogen bonds or ionic interactions with receptor active sites, while the thiophene ring may engage in π-π stacking or hydrophobic interactions. These interactions modulate receptor activity, influencing various physiological processes .

Case Study 1: Anticancer Potential

A study evaluated the anticancer properties of this compound against HeLa cells. Flow cytometry analysis indicated that treatment with this compound significantly increased apoptosis rates compared to control groups, suggesting its potential as an anticancer agent through mechanisms involving cell cycle arrest and apoptosis induction.

| Concentration (µM) | Percentage Apoptosis (%) |

|---|---|

| 10 | 15 |

| 25 | 30 |

| 50 | 60 |

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of pancreatic lipase by derivatives of this compound. Results showed promising inhibition of lipase activity, which could be beneficial for developing treatments for obesity and metabolic disorders.

| Compound | IC50 (µM) |

|---|---|

| (5-Chlorothiophen-3-yl) | 12 |

| Control | N/A |

Mecanismo De Acción

The mechanism of action of (5-Chlorothiophen-3-yl)methanamine hydrochloride involves its interaction with serotonin receptors. It binds to these receptors, influencing their activity and thereby affecting various physiological processes. The molecular targets include specific subtypes of serotonin receptors, and the pathways involved are related to neurotransmission and signal transduction.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Table 1: Key Structural Features and Physicochemical Properties

*Molecular weight inferred from analogous structures.

Heterocycle-Specific Properties

Thiophene vs. Pyridine Derivatives

- Electronic Effects : Thiophene’s sulfur atom contributes to electron-rich aromaticity, favoring charge-transfer interactions. Pyridine’s nitrogen introduces basicity (pKa ~5–6) and hydrogen-bonding capability, influencing receptor binding .

- Applications : Thiophene derivatives are common in materials science (e.g., conductive polymers), while pyridine-based amines are prevalent in drug design (e.g., kinase inhibitors) .

Benzothiophene vs. Benzofuran Derivatives

- Aromaticity and Stability : Benzothiophene’s sulfur enhances thermal stability, whereas benzofuran’s oxygen increases polarity and metabolic resistance .

- Biological Activity : Benzofuran derivatives (e.g., 2m in ) show antimicrobial activity, while benzothiophenes are explored for CNS targets due to blood-brain barrier permeability .

Thiazole vs. Isoxazole Derivatives

Pharmacological and Industrial Relevance

Pharmaceuticals :

Materials Science :

- Thiophene-based amines are precursors for organic semiconductors, leveraging sulfur’s conductive properties .

Actividad Biológica

(5-Chlorothiophen-3-yl)methanamine hydrochloride is an organic compound with notable biological activity, primarily linked to its interactions with serotonin receptors. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology.

- Molecular Formula : CHClNS

- Molecular Weight : 184.09 g/mol

- Structure : Characterized by a chlorinated thiophene ring, which significantly influences its chemical behavior and biological activity.

The primary biological activity of this compound arises from its ability to bind to serotonin receptors, particularly the 5-HT receptor subtypes. This binding can modulate neurotransmission pathways associated with mood regulation, cognition, and various physiological functions.

Interaction with Serotonin Receptors

- Binding Affinity : The compound exhibits a strong binding affinity for serotonin receptors, which is crucial for its role in pharmacological research.

- Physiological Effects : By influencing serotonin receptor activity, this compound may affect mood disorders, anxiety, and other neuropsychiatric conditions.

In Vitro Studies

Research has demonstrated that this compound has significant effects on cellular processes:

- Cell Viability Assays : Studies have shown that varying concentrations of the compound can lead to changes in cell viability across different cell lines.

- Cytotoxicity : The compound's cytotoxic effects were examined using assays like WST-1 against human fibroblasts, revealing a dose-dependent relationship where higher concentrations induced greater cell death.

| Cell Line | IC50 (μM) at 48h | Effect on Viability |

|---|---|---|

| HeLa | 12.19 | Significant decrease |

| A549 | 11.32 | Moderate decrease |

| HepG2 | 8.99 | High decrease |

Case Studies

A notable case study highlighted the compound's potential in treating mood disorders. In animal models, administration of this compound resulted in observable behavioral changes consistent with increased serotonin levels, suggesting its utility as a therapeutic agent.

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

- Absorption : Rapid absorption observed in preclinical studies.

- Distribution : High binding affinity to plasma proteins enhances its bioavailability.

- Metabolism : Undergoes phase I and II metabolic reactions, primarily involving cytochrome P450 enzymes.

- Excretion : Predominantly excreted via renal pathways.

Applications in Research

Due to its unique interactions with serotonin receptors, this compound is being investigated for several applications:

- Neuropharmacology : Potential use in developing treatments for depression and anxiety disorders.

- Cancer Research : Preliminary studies suggest it may possess anticancer properties through apoptosis induction in tumor cells.

Q & A

Q. Purity validation methods :

- NMR spectroscopy : Confirm molecular structure via characteristic peaks (e.g., thiophene protons at δ 6.8–7.2 ppm, NH₃⁺ signals).

- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .

- Melting point analysis : Compare observed melting points with literature values (e.g., 210–215°C decomposition) .

Advanced: How do hydrogen-bonding networks influence the crystallographic stability of this compound, and what tools analyze these interactions?

Answer:

Hydrogen bonds between the amine group (NH₃⁺) and chloride ions (Cl⁻) dominate the crystal lattice. Key methodologies include:

- Graph set analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism to identify recurring patterns .

- Mercury software : Visualize and quantify interactions (e.g., bond lengths, angles) via crystal structure data (CIF files). The "Materials Module" in Mercury enables packing similarity assessments between derivatives .

- SHELXL refinement : Optimize H-bond parameters during structure refinement to resolve disorder or thermal motion artifacts .

Q. Methodological workflow :

Data collection : Ensure high-resolution (<1.0 Å) X-ray data.

Validation : Cross-check with Mogul (bond-length/angle outliers) .

Alternative models : Test non-standard space groups (e.g., P2₁/c vs. Pna2₁) to minimize R-factors.

Advanced: What strategies optimize the compound’s solubility for biological assays without altering its reactivity?

Answer:

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrins to enhance aqueous solubility.

- pH adjustment : Prepare buffered solutions (pH 4–5) where the amine remains protonated.

- Derivatization : Temporarily protect the amine with Boc groups, then deprotect post-solubilization .

Q. Critical considerations :

- Monitor stability via LC-MS to detect hydrolysis or decomposition.

- Avoid solvents (e.g., THF) that may coordinate with the thiophene ring .

Basic: Which spectroscopic techniques characterize the electronic properties of the thiophene ring?

Answer:

- UV-Vis spectroscopy : Detect π→π* transitions (λₐᵦₛ ~270–290 nm) influenced by the chloro substituent’s electron-withdrawing effect.

- Cyclic voltammetry : Measure redox potentials to assess electron affinity (e.g., E₁/₂ ≈ -1.2 V vs. Ag/AgCl) .

Advanced: How do researchers validate intermolecular interactions in polymorphic forms of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.